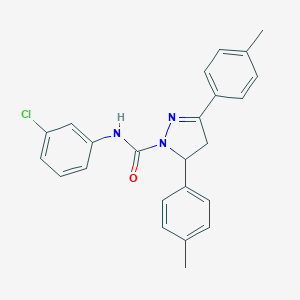
N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized through a multistep reaction process.
作用機序
The mechanism of action of N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is not fully understood. However, studies have suggested that N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide may exert its biological activities through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Inhibition of these enzymes by N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide may lead to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. In vitro studies have also demonstrated that N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide exhibits cytotoxicity against various cancer cell lines. N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has also been shown to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage. However, further studies are needed to elucidate the biochemical and physiological effects of N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide.
実験室実験の利点と制限
One advantage of using N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide in lab experiments is its relatively simple synthesis method. N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can be synthesized using commercially available starting materials and standard laboratory techniques. Another advantage of N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is its potential applications in various fields, as discussed above. However, a limitation of using N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide in lab experiments is the lack of information on its toxicity and safety profile. Further studies are needed to determine the potential adverse effects of N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide.
将来の方向性
There are several future directions for the research on N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. One direction is the development of novel N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives with improved biological activities and selectivity. Another direction is the investigation of the mechanism of action of N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and its potential targets. Further studies are also needed to determine the toxicity and safety profile of N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and its derivatives. Additionally, the potential applications of N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide in materials science and environmental science should be further explored.
合成法
The synthesis of N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves a multistep reaction process that includes the condensation of 3-chloroaniline with 4-methylbenzaldehyde to form 3-chloro-4-methylbenzylideneaniline, which is then subjected to a cyclization reaction with hydrazine hydrate to produce 3-chloro-4-methylphenyl hydrazine. This intermediate is then reacted with 3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid to form N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide.
科学的研究の応用
N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has also been investigated for its potential use as a scaffold for the development of novel anticancer agents. In materials science, N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been used as a building block for the synthesis of new polymers with potential applications in optoelectronics. In environmental science, N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been studied for its potential use as a corrosion inhibitor for steel in acidic environments.
特性
分子式 |
C24H22ClN3O |
|---|---|
分子量 |
403.9 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C24H22ClN3O/c1-16-6-10-18(11-7-16)22-15-23(19-12-8-17(2)9-13-19)28(27-22)24(29)26-21-5-3-4-20(25)14-21/h3-14,23H,15H2,1-2H3,(H,26,29) |
InChIキー |
LNHZTLNSARLWBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(2-furyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292086.png)
![Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292092.png)
![Ethyl 1-(4-chlorophenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292093.png)
![Ethyl 1-(3-chlorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292094.png)
![Ethyl 1-(2-fluorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292096.png)
![3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292098.png)
![3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292102.png)
![3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-(2-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292103.png)
![3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292105.png)
![Ethyl 15-(3-chlorophenyl)-11-(4-methylphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292108.png)
![Ethyl 15-(3-chlorophenyl)-11-phenyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292109.png)
![Ethyl 15-(2-methylphenyl)-11-pyridin-3-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292111.png)
![Ethyl 15-(2-fluorophenyl)-11-(3-methoxyphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292112.png)
![Ethyl 11-(3-methoxyphenyl)-15-phenyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292113.png)